3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-4,5-dihydro-2-methyl-
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Overview
Description
3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-4,5-dihydro-2-methyl- is a complex organic compound with the molecular formula C17H19ClN2O2S This compound is known for its unique structural features, which include a furan ring, a carbothioamide group, and a chlorinated phenyl ring
Preparation Methods
The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-4,5-dihydro-2-methyl- involves several steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbothioamide Group: The carbothioamide group is introduced by reacting the furan derivative with thiourea under controlled conditions.
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oximino Group: The oximino group is introduced by reacting the chlorinated phenyl derivative with hydroxylamine or its derivatives.
Final Coupling: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a base or acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-4,5-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-4,5-dihydro-2-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-4,5-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, or inducing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-4,5-dihydro-2-methyl- can be compared with other similar compounds, such as:
3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-2-methyl-: This compound differs by the position of the methyl group on the furan ring.
3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-4,5-dihydro-3-methyl-: This compound has a different substitution pattern on the furan ring.
3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-4,5-dihydro-2-ethyl-: This compound has an ethyl group instead of a methyl group on the furan ring.
The uniqueness of 3-Furancarbothioamide, N-(4-chloro-3-(((1,1-dimethylethoxy)imino)methyl)phenyl)-4,5-dihydro-2-methyl- lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
178870-29-6 |
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Molecular Formula |
C17H21ClN2O2S |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
N-[4-chloro-3-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]-5-methyl-2,3-dihydrofuran-4-carbothioamide |
InChI |
InChI=1S/C17H21ClN2O2S/c1-11-14(7-8-21-11)16(23)20-13-5-6-15(18)12(9-13)10-19-22-17(2,3)4/h5-6,9-10H,7-8H2,1-4H3,(H,20,23)/b19-10+ |
InChI Key |
ZIEJVIPMMHLLHC-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(CCO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC(C)(C)C |
Canonical SMILES |
CC1=C(CCO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C |
Origin of Product |
United States |
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